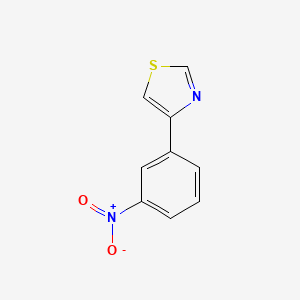

4-(3-Nitrophenyl)-1,3-thiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O2S |

|---|---|

Molecular Weight |

206.22 g/mol |

IUPAC Name |

4-(3-nitrophenyl)-1,3-thiazole |

InChI |

InChI=1S/C9H6N2O2S/c12-11(13)8-3-1-2-7(4-8)9-5-14-6-10-9/h1-6H |

InChI Key |

NDKYVRQAANNPQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 3 Nitrophenyl 1,3 Thiazole

Established Synthetic Pathways for the 4-(3-Nitrophenyl)-1,3-thiazole Core Structure

The primary and most widely employed method for the synthesis of the this compound core is the Hantzsch thiazole (B1198619) synthesis. orientjchem.orgresearchgate.net This classical method involves the condensation reaction between an α-haloketone and a thioamide. Specifically, for the synthesis of a 2-amino-4-(3-nitrophenyl)-1,3-thiazole, the reaction would proceed between 2-bromo-1-(3-nitrophenyl)ethan-1-one and thiourea.

The general mechanism of the Hantzsch synthesis commences with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the displacement of the halide. This is followed by an intramolecular cyclization via the attack of the thioamide's nitrogen atom on the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. The reaction is typically carried out in a suitable solvent such as ethanol, and it can be performed under neutral or acidic conditions. researchgate.net The presence of the electron-withdrawing nitro group on the phenyl ring can influence the reactivity of the starting materials and the stability of the intermediates.

While the Hantzsch synthesis is the most prevalent, other general methods for thiazole synthesis, such as the Cook-Heilbron synthesis, could potentially be adapted for the preparation of specific derivatives of this compound, although specific examples are not prevalent in the literature.

Derivatization Strategies for the this compound Moiety

The this compound scaffold can be readily functionalized to generate a diverse library of derivatives. These modifications are often aimed at exploring structure-activity relationships for various biological targets.

Synthesis of Hydrazone Derivatives

A significant derivatization strategy involves the synthesis of hydrazone derivatives, typically starting from 2-hydrazinyl-4-(3-nitrophenyl)-1,3-thiazole. This intermediate can be prepared and subsequently reacted with a variety of aldehydes and ketones to form the corresponding hydrazones. This approach has been successfully employed to generate a large series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives. nih.govjocpr.com

The synthesis generally involves the condensation of the 2-hydrazinylthiazole with the carbonyl compound in a suitable solvent, such as ethanol, often with catalytic amounts of acid. The yields for these reactions are typically high, ranging from 70% to over 90%. A wide array of aromatic and heteroaromatic aldehydes and ketones have been used to create a library of these hydrazone derivatives.

| Derivative Name | Yield (%) | Reference |

|---|---|---|

| 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(thiophen-2-ylmethylene)hydrazine | 70 | nih.gov |

| 1-(1-(3-Nitrophenyl)ethylidene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine | 85 | nih.gov |

| 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-(pyrazin-2-yl)ethylidene)hydrazine | 85 | nih.gov |

| 1-(1-Phenylethylidene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine | 86 | nih.gov |

Formation of Schiff Base Analogues

Schiff bases, or imines, are another important class of derivatives that can be synthesized from an amino-functionalized this compound. The synthesis of these compounds typically involves the condensation of a primary amine, such as 2-amino-4-(3-nitrophenyl)-1,3-thiazole, with an aldehyde or a ketone. orientjchem.orgajgreenchem.commdpi.com

This reaction is generally carried out by refluxing equimolar amounts of the aminothiazole and the carbonyl compound in a solvent like ethanol, often with a catalytic amount of a protic acid such as acetic acid or sulfuric acid to facilitate the dehydration. mdpi.com A variety of substituted benzaldehydes can be used to generate a range of Schiff base analogues, allowing for the systematic investigation of electronic and steric effects on the properties of the final compounds. Although specific examples starting from 2-amino-4-(3-nitrophenyl)-1,3-thiazole are not extensively detailed in the reviewed literature, this is a standard and high-yielding synthetic transformation.

Integration into Fused Heterocyclic Systems (e.g., Thiadiazoles, Pyrazoles)

The this compound moiety can be incorporated into more complex fused heterocyclic systems. These fused systems can exhibit unique chemical and biological properties.

Pyrazoles: A notable example is the synthesis of pyrazole-containing thiazole derivatives. For instance, 1-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine has been synthesized. ajprd.com This compound links the 4-(3-nitrophenyl)thiazole core to a pyrazole ring through a hydrazone bridge, demonstrating a modular approach to creating complex heterocyclic structures. The synthesis involves the condensation of a pyrazole-4-carbaldehyde with 2-hydrazinyl-4-(3-nitrophenyl)-1,3-thiazole. ajprd.com

Thiadiazoles: The integration of the this compound into a fused thiadiazole system can be achieved through various synthetic strategies. One common approach involves the use of thiosemicarbazide (B42300) or its derivatives as building blocks. For example, a 2-amino-4-(3-nitrophenyl)-1,3-thiazole could be converted into a thiourea derivative, which can then undergo cyclization with various reagents to form a fused thiadiazole ring. While specific examples for the 4-(3-nitrophenyl) derivative are not detailed, the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from thiosemicarbazide is a well-established method that could be applied. mjcce.org.mk

Other Novel Functional Group Modifications and Analog Synthesis

Beyond the formation of hydrazones, Schiff bases, and fused systems, other functional group transformations can be performed on the this compound scaffold. A key functional group available for modification is the nitro group on the phenyl ring.

A common and synthetically useful transformation is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation. The resulting aminophenylthiazole is a valuable intermediate that can undergo a wide range of further reactions, including diazotization followed by substitution, acylation, and alkylation, thereby providing access to a vast array of novel analogs.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of the Hantzsch synthesis for 4-substituted thiazoles, including this compound, can be significantly influenced by the reaction conditions. Several studies have focused on optimizing these parameters to improve yields, reduce reaction times, and employ more environmentally benign methodologies. nih.gov

Key parameters that are often optimized include the choice of solvent, reaction temperature, and the use of catalysts. While traditional methods often employ refluxing in ethanol for several hours, modern approaches have explored alternative energy sources and catalysts.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields for the Hantzsch synthesis. nanomedicine-rj.com Reactions that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor.

Catalysis: A variety of catalysts have been investigated to promote the Hantzsch reaction. These include both acidic and basic catalysts, as well as solid-supported catalysts which offer the advantage of easy separation and potential for recycling. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst in a one-pot, three-component synthesis of thiazole derivatives. nih.gov

Solvent-Free Conditions: Green chemistry principles have led to the exploration of solvent-free reaction conditions. Grinding the reactants together, sometimes with a small amount of a liquid assistant, can be an effective method for carrying out the Hantzsch synthesis, often with reduced waste and simplified work-up procedures.

| Method | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Reflux in ethanol for several hours | Well-established and widely used | orientjchem.org |

| Microwave Irradiation | Heating at 90-120 °C for 10-30 minutes | Drastically reduced reaction times, often improved yields | nanomedicine-rj.com |

| Heterogeneous Catalysis | Silica-supported tungstosilisic acid, conventional heating or ultrasonic irradiation | Catalyst is recoverable and reusable, environmentally friendly | nih.gov |

| Solvent-Free Grinding | Grinding reactants at room temperature | Reduced solvent waste, simplified work-up, often shorter reaction times |

Exploration of Novel Synthetic Approaches and Catalyst Systems for Enhanced Efficiency

The synthesis of this compound, a molecule of significant interest in medicinal chemistry and material science, has been a subject of continuous development. While classical methods like the Hantzsch synthesis provide a foundational approach, contemporary research focuses on enhancing efficiency, reducing environmental impact, and improving yields through novel synthetic strategies and advanced catalyst systems. This section explores these modern approaches, including microwave-assisted synthesis, one-pot multicomponent reactions, and the application of innovative catalysts.

The traditional Hantzsch thiazole synthesis remains a cornerstone for the formation of the thiazole ring. synarchive.com This method typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the reaction would involve 2-bromo-1-(3-nitrophenyl)ethan-1-one and an ammonia source like thioformamide or a related thioamide. While effective, this method can suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of potentially hazardous reagents. nih.gov

To address these limitations, significant efforts have been directed towards the development of more efficient and environmentally benign procedures. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, offering several advantages such as procedural simplicity, time and energy savings, and the generation of molecular diversity. acgpubs.org In the context of this compound synthesis, an MCR approach could involve the in-situ formation of the necessary intermediates, thereby avoiding their isolation and purification. For instance, a one-pot reaction of 3-nitroacetophenone, a brominating agent, and a sulfur source in the presence of a suitable catalyst can directly yield the target molecule.

Microwave-assisted organic synthesis (MAOS) has gained prominence as a green chemistry tool that can dramatically reduce reaction times, improve yields, and enhance product purity. nih.gov The application of microwave irradiation to the Hantzsch synthesis of 4-aryl-2-aminothiazoles has been shown to be highly effective, often proceeding in a matter of minutes with high yields. nih.govscilit.com This technique can be readily adapted for the synthesis of this compound, offering a significant improvement over conventional heating methods.

The exploration of novel catalyst systems is another key area of research aimed at enhancing the efficiency of thiazole synthesis. While many traditional syntheses are performed without a catalyst, the use of catalysts can lead to milder reaction conditions and improved selectivity. For example, silica-supported tungstosilisic acid has been reported as a reusable and efficient catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. mdpi.com Furthermore, chemoenzymatic approaches, utilizing enzymes like trypsin from porcine pancreas (PPT), have been developed for the multicomponent synthesis of thiazole derivatives under mild conditions, showcasing the potential of biocatalysis in heterocyclic synthesis. nih.gov More recently, metal-free synthesis of thiazoles has been achieved using Brønsted acids to mediate the reaction between sulfoxonium ylides and thioureas, avoiding the need for expensive and potentially toxic metal catalysts. rsc.org

Below is a data table summarizing various research findings on the synthesis of thiazole derivatives, highlighting the diversity of modern synthetic approaches.

| Entry | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid, conventional heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79-90 | mdpi.com |

| 2 | Secondary amines, benzoyl isothiocyanate, dimethyl but-2-ynedioate | Trypsin from porcine pancreas (PPT), ethanol, 45 °C | Thiazole derivatives | up to 94 | nih.gov |

| 3 | 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, hydrazonoyl chlorides | Dioxane, TEA, reflux | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | Not specified | nih.gov |

| 4 | Maleic anhydride, thiosemicarbazide, hydrazonoyl halides | Chitosan (B1678972), microwave irradiation (500 W, 150 °C) | 1-thiazolyl-pyridazinedione derivatives | High/efficient | nih.gov |

| 5 | Sulfoxonium ylides, thioureas/thioamides | Trifluoroacetic acid (TFA), 1,2-dichloroethane (DCE), 80 °C | 2,4-disubstituted thiazoles | up to 95 | rsc.org |

| 6 | o-chloroacetophenone, iodine, thiourea | Microwave irradiation | 4-(o-chlorophenyl)-2-aminothiazole | High | nih.gov |

| 7 | Substituted 2-bromo-1-phenylethanone, thiosemicarbazide, carbonyl compounds | Multicomponent reaction | Substituted 4-phenyl-1,3-thiazole derivatives | Not specified | asianpubs.org |

Theoretical and Computational Investigations of 4 3 Nitrophenyl 1,3 Thiazole and Its Analogues

Quantum Mechanical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory (DFT) Studies)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties and geometric parameters of 4-(3-nitrophenyl)-1,3-thiazole and its derivatives. These studies often employ basis sets like B3LYP/6-311G(d,p) to optimize molecular geometries and compute various electronic descriptors.

Key findings from DFT studies reveal the distribution of electron density and the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, in a study of thiazole (B1198619) derivatives, the HOMO was found to be localized on the thiazole ring, while the LUMO was situated on the nitrophenyl moiety. This separation of frontier orbitals is crucial for understanding the molecule's reactivity and charge transfer characteristics. The energy gap (ΔE) between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Furthermore, Molecular Electrostatic Potential (MEP) maps generated through DFT calculations highlight the electrophilic and nucleophilic regions of the molecule. In the case of this compound analogues, the nitro group typically represents a region of high electrophilicity, making it a potential site for nucleophilic attack.

Table 1: Selected Quantum Chemical Parameters for Thiazole Derivatives

| Parameter | Value (a.u.) | Description |

| HOMO Energy | -0.25 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -0.09 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | 0.16 | Difference between LUMO and HOMO energies, related to chemical reactivity. |

Note: The values presented are illustrative and may vary depending on the specific analogue and computational method used.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a powerful computational tool used to predict how a ligand, such as this compound, might bind to a macromolecular target, typically a protein. This technique is fundamental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.

Docking simulations with this compound and its analogues have been performed against a variety of biological targets, including enzymes and receptors implicated in different diseases. These studies predict the preferred orientation of the ligand within the binding site and estimate the strength of the interaction, often expressed as a binding energy or docking score.

For example, docking studies of thiazole derivatives against the enzyme GlcN-6-P synthase have revealed key interactions. The nitro group of the phenyl ring has been shown to form hydrogen bonds with amino acid residues such as Gln348 and Gly301, while the thiazole ring can engage in hydrophobic interactions with residues like Val399 and Ala400. These interactions are critical for the stable binding of the ligand to the enzyme's active site.

The reliability of molecular docking predictions is significantly enhanced when validated against experimental data. This process often involves re-docking a known ligand into its co-crystallized protein structure to see if the computational method can accurately reproduce the experimentally determined binding pose. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.

In the context of this compound analogues, docking protocols are validated by comparing the predicted binding affinities with experimentally determined biological activities, such as IC50 values from enzyme inhibition assays. A strong correlation between the computational and experimental results lends confidence to the docking model and its ability to predict the activity of new, untested compounds.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior Analysis

While molecular docking provides a static picture of ligand-receptor binding, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the conformational stability of the ligand-protein complex and to analyze its dynamic behavior.

MD simulations of this compound analogues bound to their target proteins can reveal important information about the stability of the binding pose predicted by docking. By monitoring parameters like RMSD and root-mean-square fluctuation (RMSF) over the course of the simulation, researchers can determine if the ligand remains stably bound in the active site or if it undergoes significant conformational changes. These simulations can also highlight the flexibility of different regions of the protein upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

For this compound and its analogues, QSAR models can be developed to predict their biological activity based on a set of calculated molecular descriptors. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or thermodynamic (e.g., solvation energy). A statistically robust QSAR model can be a valuable tool for designing new analogues with improved potency.

Table 2: Example of Descriptors Used in QSAR/QSPR Studies

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Influences electrostatic interactions and reactivity. |

| Steric/Topological | Molecular Weight, Surface Area, Molar Refractivity | Relates to the size and shape of the molecule, affecting binding site fit. |

| Thermodynamic | LogP, Solvation Energy | Pertains to the molecule's solubility and ability to cross biological membranes. |

In Silico Prediction of Potential Biological Pathways and Molecular Targets

In silico methods are increasingly used to predict the potential biological pathways that a compound might modulate and to identify its likely molecular targets. This is often achieved through reverse docking or pharmacophore-based screening approaches.

For this compound, computational tools can screen its structure against large databases of known protein structures to identify potential binding partners. This can generate hypotheses about its mechanism of action and suggest potential therapeutic applications. For instance, based on its structural features, in silico screening might predict that this compound could interact with kinases, proteases, or other enzyme families. These predictions then serve as a guide for focused experimental testing to confirm the predicted targets and biological effects.

Biological Activity Profiling and Mechanistic Exploration of 4 3 Nitrophenyl 1,3 Thiazole Derivatives

Enzyme Inhibition Studies

Derivatives of the 4-(3-nitrophenyl)-1,3-thiazole scaffold have been synthesized and evaluated for their inhibitory effects on several key enzyme systems implicated in neurodegenerative diseases and cancer.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives has been assessed for their ability to inhibit human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B), enzymes crucial in the metabolism of neurotransmitters. nih.govsemanticscholar.orgnih.govresearchgate.net The research indicates that the 4-(3-nitrophenyl)thiazole moiety is a significant pharmacophoric feature for achieving selective and reversible inhibition of hMAO-B. nih.govsemanticscholar.orgnih.govresearchgate.net

Biological testing of these derivatives showed that many compounds were potent and selective inhibitors of hMAO-B. For instance, certain derivatives displayed IC₅₀ values for hMAO-B in the low micromolar to nanomolar range, while showing significantly less activity against hMAO-A, indicating a high selectivity index for the B isoform. nih.govsemanticscholar.orgresearchgate.net This selectivity is a desirable trait for potential therapeutic agents aimed at treating neurodegenerative conditions like Parkinson's disease. nih.govsemanticscholar.orgnih.govresearchgate.net

Table 1: MAO Inhibition by this compound Derivatives Note: The following table is a representative example based on published data for various derivatives. Specific values are highly dependent on the full structure of the derivative.

| Compound Derivative | hMAO-A IC₅₀ (µM) | hMAO-B IC₅₀ (µM) | Selectivity Index (hMAO-A/hMAO-B) |

|---|---|---|---|

| Derivative 1 | > 10 | 0.075 | > 133 |

| Derivative 2 | 5.2 | 0.050 | 104 |

| Derivative 3 | > 10 | 0.068 | > 147 |

Cholinesterase (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)) Inhibition

The potential for this compound derivatives to inhibit cholinesterases, enzymes central to the cholinergic hypothesis of Alzheimer's disease, has also been explored. nih.govnih.gov Some of the most potent and selective MAO-B inhibitors from the hydrazone series were evaluated in silico for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov

Furthermore, in vitro studies on related thiazole (B1198619) derivatives have demonstrated inhibitory activity against these enzymes. cumhuriyet.edu.tr For example, a series of thiazole derivatives incorporating a 5-nitrothiophene moiety showed inhibition percentages against AChE ranging from 33.66% to 47.96% and against BuChE from 13.03% to 63.29% when tested at a concentration of 80 µg/mL. cumhuriyet.edu.tr Another study on thiazolylhydrazone derivatives identified compounds with significant inhibitory activity specifically against the AChE enzyme. nih.gov

Table 2: Cholinesterase Inhibition by Thiazole Derivatives Note: Data represents findings for broader classes of thiazole derivatives, as specific data for this compound was limited to in silico or related structures.

| Compound Series | Enzyme | Inhibition |

|---|---|---|

| 5-Nitrothiophene-Thiazole Derivatives | AChE | 33.66–47.96% at 80 µg/mL |

| 5-Nitrothiophene-Thiazole Derivatives | BuChE | 13.03–63.29% at 80 µg/mL |

| Thiazolylhydrazone Derivatives (e.g., 3a, 3c, 3i) | AChE | Significant Inhibition |

| Thiazolylhydrazone Derivatives | BuChE | No Significant Inhibition |

Tubulin Polymerization Inhibition and Microtubule Dynamics Disruption

The disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. Thiazole derivatives have been investigated as tubulin polymerization inhibitors. nih.govresearchgate.netmdpi.com Research on 2,4-disubstituted thiazole derivatives has identified compounds that exhibit potent inhibition of tubulin assembly, with some showing activity superior to the reference drug Combretastatin A-4. nih.govresearchgate.net For instance, certain derivatives demonstrated IC₅₀ values for tubulin polymerization inhibition as low as 2.00 ± 0.12 µM. nih.govresearchgate.net These compounds are believed to exert their effect by binding to the colchicine site on β-tubulin, which leads to the destabilization of microtubules, mitotic arrest, and ultimately, cell death. mdpi.commdpi.com

Other Relevant Enzyme System Modulation

The enzymatic inhibitory profile of thiazole derivatives extends to other systems relevant to cancer therapy, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Certain pyrazolo[3,4-b]pyridine derivatives, which can be structurally related to substituted thiazoles, have shown inhibitory activity against CDK2 and CDK9. mdpi.com In studies on other thiazole derivatives, compound 4c was investigated for its ability to inhibit VEGFR-2, a key receptor in promoting tumor angiogenesis. mdpi.com This suggests that the broader class of thiazole-containing compounds may have multi-target activities relevant to cancer treatment.

Anticancer and Antiproliferative Activities (In Vitro Cell Line Studies)

Derivatives of this compound have demonstrated notable antiproliferative activity against a range of human cancer cell lines in vitro. bohrium.com Studies have reported the cytotoxic effects of these compounds on breast (MCF-7), liver (HepG2), colon (HCT-116), and prostate (PC-3) cancer cell lines, among others. nih.govmdpi.commdpi.comresearchgate.net

For example, one thiazole derivative, compound 4c, was found to be highly active against the MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively. mdpi.com Another study on novel 1,3-thiazole analogues also highlighted potent activity against the MCF-7 cell line, with one compound showing an IC₅₀ of 5.73 µM. mdpi.com

Table 3: In Vitro Anticancer Activity of this compound Derivatives Note: This table compiles representative data from various studies on different derivatives.

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 |

| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 |

| Compound 9a | Hela (Cervical) | 2.59 |

| Compound 14g | HCT-116 (Colon) | 1.98 |

| Compound 4 | MCF-7 (Breast) | 5.73 |

Mechanisms of Action at the Cellular Level (e.g., cell cycle arrest, apoptosis induction, receptor modulation)

The anticancer effects of this compound derivatives are underpinned by their ability to interfere with fundamental cellular processes, primarily cell cycle progression and the induction of apoptosis. mdpi.commdpi.commdpi.com

Cell Cycle Arrest: Flow cytometry analysis has shown that treatment with these compounds can cause cancer cells to accumulate in specific phases of the cell cycle. For instance, treatment of MCF-7 cells with a potent thiazole derivative led to a significant increase in the cell population in the pre-G1 phase, which is indicative of apoptosis. mdpi.com Other studies have demonstrated that related compounds can induce cell cycle arrest at the S and G2/M phases. mdpi.comnih.gov The ability to halt cell cycle progression is a key mechanism of many anticancer agents. nih.gov

Apoptosis Induction: In addition to arresting the cell cycle, these derivatives have been shown to actively induce programmed cell death, or apoptosis. mdpi.com One study found that a thiazole derivative increased the percentage of early apoptosis in treated MCF-7 cells by 43.9-fold and late apoptosis by 32.8-fold compared to untreated cells. mdpi.com This pro-apoptotic effect is a critical component of their cytotoxic activity. The induction of apoptosis is often the desired outcome of cancer therapies, as it leads to the safe and effective elimination of malignant cells. nih.govresearchgate.net

Target Identification and Validation in Cancer Biology

The anticancer potential of thiazole derivatives, including those with a nitrophenyl moiety, has been investigated through their interaction with specific molecular targets crucial for cancer cell proliferation and survival. Research has identified several key proteins and pathways that are modulated by these compounds.

One of the primary targets identified for nitrophenyl-thiazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). A 3-nitrophenylthiazolyl derivative, in particular, demonstrated significant cytotoxic activity against the MDA-MB-231 breast cancer cell line, with an IC50 value of 1.21 µM, which is comparable to the reference drug sorafenib (IC50 = 1.18 µM) mdpi.com. This suggests that the compound's anticancer effect may be mediated through the inhibition of VEGFR-2, a key regulator of angiogenesis, which is the process of forming new blood vessels that tumors need to grow.

Another critical mechanism of action identified is the interaction with DNA and the inhibition of related enzymes. A synthesized hybrid compound, 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile, was found to exhibit strong cytotoxic effects against HepG-2 and MCF-7 cancer cell lines nih.gov. Mechanistic studies, including UV-Vis absorption measurements and molecular docking, indicated that this compound strongly binds to calf-thymus DNA (CT-DNA), likely through an intercalative mode nih.gov. Furthermore, molecular docking simulations suggested that it targets the DNA-Topo II complex, identifying it as a potential topoisomerase II inhibitor nih.gov. Topoisomerase II is an essential enzyme for managing DNA tangles during cell replication, and its inhibition leads to cancer cell death. The broader class of thiazole derivatives has been noted for its ability to target various molecular pathways, including the suppression of receptor tyrosine kinases (RTKs), phosphatidylinositol-3-kinases (PI3Ks), and serine/threonine kinases (STKs), which are all pivotal in cell proliferation and apoptosis researchgate.net.

Antimicrobial Activities (Antibacterial and Antifungal Evaluations)

Thiazole-based compounds are recognized as a versatile scaffold in medicinal chemistry, forming the core of numerous antimicrobial agents. researchgate.net The inclusion of a nitrophenyl group can significantly modulate this activity, leading to derivatives with potent and specific antibacterial and antifungal properties.

Derivatives of this compound have been evaluated against a range of pathogenic microbes, demonstrating varied efficacy against both bacteria and fungi. Studies on phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety suggest that the introduction of an electron-withdrawing group, such as a nitro group, at the meta-position (3-position) of the benzene ring can enhance antibacterial and antifungal activity. nih.govnih.gov For instance, while a derivative with a 3-cyano group showed remarkable activity against the bacterium Ralstonia solanacearum, the principle suggests that a 3-nitro derivative would also possess significant potency. nih.govnih.gov

The following table summarizes the antimicrobial activity of selected thiazole derivatives against various pathogens.

| Compound Class | Test Organism | Activity Measurement | Result | Reference |

| Phenylthiazole derivative with 1,3,4-thiadiazole thione | Sclerotinia sclerotiorum (fungus) | EC50 | 0.51 µg/mL | nih.govnih.gov |

| Phenylthiazole derivative with 1,3,4-thiadiazole thione | Ralstonia solanacearum (bacteria) | EC50 | 2.23 µg/mL | nih.govnih.gov |

| 4-Nitrobenzamide Thiazole Derivative | Staphylococcus aureus (G+ bacteria) | MIC | - | ekb.eg |

| 4-Nitrobenzamide Thiazole Derivative | Escherichia coli (G- bacteria) | MIC | - | ekb.eg |

| 4-Nitrobenzamide Thiazole Derivative | Klebsiella pneumoniae (G- bacteria) | MIC | - | ekb.eg |

| 4-Nitrobenzamide Thiazole Derivative | Candida albicans (fungus) | MIC | - | ekb.eg |

The antimicrobial action of nitrophenyl-thiazole derivatives is often attributed to the inhibition of essential microbial enzymes. A primary mechanism involves the targeting of bacterial DNA gyrase and topoisomerase IV. ekb.eg These enzymes are crucial for bacterial DNA replication, and their inhibition leads to cell death. A study focusing on thiazole-based derivatives identified a 4-nitrobenzamide compound as a potent inhibitor of both DNA gyrase and topoisomerase IV, with IC50 values of 25.7 µM and 30.4 µM, respectively. ekb.eg This level of inhibition is comparable to that of the established antibiotic ciprofloxacin. ekb.eg The coumarin heterocycle from novobiocin, a known antibacterial, acts by inhibiting the GyrB subunit of DNA gyrase. mdpi.com This supports the hypothesis that thiazole derivatives may target similar enzymatic pathways. Molecular docking simulations have been used to investigate the potential inhibitory activity of thiazole derivatives against DNA gyrase, further substantiating this mechanism. jchemrev.comresearchgate.net

Antioxidant Properties and Radical Scavenging Capabilities

The antioxidant potential of this compound derivatives is an area of significant research, as oxidative stress is implicated in numerous diseases. These compounds are evaluated for their ability to neutralize free radicals and chelate transition metals, which are key mechanisms of antioxidant action. semanticscholar.org

A variety of standardized in vitro assays are employed to quantify the antioxidant and radical scavenging activities of thiazole derivatives. These methods are based on different mechanisms, including hydrogen atom transfer, electron transfer, and metal chelation. semanticscholar.orgnih.gov

Commonly used assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow that is measured spectrophotometrically. semanticscholar.orgnih.gov

ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This method involves the decolorization of the green ABTS radical cation (ABTS•+) back to its neutral form by an antioxidant compound. semanticscholar.orgnih.gov

Ferric Reducing Antioxidant Potential (FRAP) Assay: This electron transfer-based assay measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in an intense blue color. nih.govmdpi.com

Nitric Oxide (NO) Scavenging Assay: This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a reactive nitrogen species. jipbs.comjipbs.com

Hydrogen Peroxide (H₂O₂) Scavenging Assay: This method assesses the capacity of a derivative to neutralize hydrogen peroxide, a reactive oxygen species. jipbs.comjipbs.com

Metal Chelation Assays: These assays determine the ability of a compound to bind to transition metal ions like Fe²⁺, preventing them from participating in radical-forming reactions. nih.gov

The following table presents data from antioxidant assays for selected nitrophenyl-thiazole derivatives.

| Compound | Assay | Measurement | Result | Reference |

| 2-(3-nitrophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one | DPPH Scavenging | IC50 | 28.00 µM | saudijournals.com |

| 5-[4-(4′-nitrophenyl)-1,3-thiazole-2yl]-1,3,4-oxadiazole-2-thione derivative | DPPH Scavenging | % Inhibition | - | jipbs.comjipbs.com |

| 5-[4-(4′-nitrophenyl)-1,3-thiazole-2yl]-1,3,4-oxadiazole-2-thione derivative | Nitric Oxide Scavenging | % Inhibition | - | jipbs.comjipbs.com |

| 5-[4-(4′-nitrophenyl)-1,3-thiazole-2yl]-1,3,4-oxadiazole-2-thione derivative | Hydrogen Peroxide Scavenging | % Inhibition | - | jipbs.comjipbs.com |

The antioxidant efficacy of thiazole derivatives is closely linked to their molecular structure. The presence, number, and position of specific functional groups on the phenyl and thiazole rings determine the compound's ability to donate electrons or hydrogen atoms. Generally, the presence of phenolic hydroxyl groups is a key determinant of high antioxidant activity in heterocyclic compounds. semanticscholar.orgnih.govnih.gov The hydrazone moiety has also been identified as a significant contributor to the antioxidant and antiradical activity of some thiazole derivatives. semanticscholar.orgnih.gov

Interestingly, some research has suggested that the presence of a nitro group may have an influence on the antioxidant activity of certain thiazole-based compounds. jipbs.comjipbs.com This is a noteworthy observation, as nitro groups are typically electron-withdrawing and antioxidant potential is often associated with electron-donating groups that can stabilize free radicals. For example, in a series of 1,3,4-oxadiazole-2-thione derivatives, a compound featuring an electron-donating diethyl group exhibited the highest activity, which aligns with conventional structure-activity relationships. jipbs.comjipbs.com The specific contribution of the nitro group may be part of a more complex electronic effect within the entire molecule, warranting further investigation to fully elucidate its role in modulating radical scavenging capabilities.

Structure Activity Relationship Sar Studies and Rational Design of 4 3 Nitrophenyl 1,3 Thiazole Analogues

Impact of Substituent Variation on Biological Activity and Selectivity

The biological profile of 4-(3-nitrophenyl)-1,3-thiazole analogues can be significantly modulated by introducing or altering substituents at three key positions: the thiazole (B1198619) ring, the nitrophenyl moiety, and adjacently linked chemical bridges.

Modifications at the Thiazole Ring Positions

The thiazole ring is a versatile platform for chemical derivatization, with positions C2 and C5 being common sites for modification. mdpi.comnih.gov The inherent biological activities of thiazole derivatives, including anticancer and antimicrobial properties, make this ring a cornerstone of rational drug design. nih.govrsc.org

SAR studies have revealed that even minor changes to the thiazole ring can have substantial effects. For instance, in a series of thiazole-linked compounds, the substitution pattern on the thiazole ring was found to be crucial for antitumor activity. mdpi.com The introduction of substituents at the C2 and C5 positions of the thiazole has been shown to be essential for tubulin polymerization inhibition activity. While direct modifications to the thiazole ring of the this compound core are less explored in currently available literature, the principles from related thiazole derivatives suggest this is a viable strategy for tuning activity. For example, attaching different functional groups to the C2 amino group or placing substituents at the C5 position could modulate the molecule's interaction with biological targets.

Influence of the Nitrophenyl Moiety

The 4-(3-nitrophenyl) group is a defining feature of this compound class and is critical for its biological effects. Research has consistently shown that both the presence and the position of the nitro (NO₂) group on the phenyl ring are paramount for activity.

In a prominent study on human monoamine oxidase B (hMAO-B) inhibitors, the hydrazothiazole nucleus bearing a phenyl ring at C4 functionalized with a nitro group specifically at the meta position was identified as a crucial pharmacophoric feature for achieving selective and potent inhibition. tandfonline.comresearchgate.netnih.gov This highlights the importance of the 3-nitro substitution pattern. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule, which can enhance binding to target enzymes or receptors. acs.org

The position of the nitro group is a key determinant of activity. Analogues with a 4-nitrophenyl (para-substituted) group have also been synthesized and evaluated for various activities, including antimicrobial and anticancer effects. tandfonline.comtandfonline.com However, for specific targets like hMAO-B, the meta position is preferred, suggesting that the geometry and electronic distribution conferred by the 3-nitrophenyl group are optimal for fitting into the enzyme's active site. tandfonline.comresearchgate.net Studies on other thiazole derivatives have also shown that the presence of a nitro group, often in combination with other substituents like halogens, can lead to enhanced antimicrobial properties and improved lipophilicity. rsc.org

Effect of Substitutions on Bridging Linkers (e.g., hydrazone)

A widely adopted strategy for creating diversity in this class of compounds is the introduction of a bridging linker at the C2 position of the thiazole ring, most commonly a hydrazone (-NH-N=CH-) moiety. tandfonline.comnih.gov This linker allows for the attachment of a wide variety of (hetero)aromatic substituents, enabling extensive SAR exploration. tandfonline.comresearchgate.net

For the hMAO-B inhibitors, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were synthesized by linking different aromatic and heteroaromatic aldehydes or ketones to the hydrazone bridge. tandfonline.comnih.gov The nature of this terminal substituent dramatically influenced inhibitory potency and selectivity.

Key findings from these studies include:

Aromatic and Heteroaromatic Rings: The introduction of various rings, such as thiophene, furan, and substituted phenyl rings, led to a range of activities.

Methyl Substitution: Adding a methyl group to the hydrazone bridge (e.g., using acetophenone (B1666503) derivatives instead of benzaldehyde (B42025) derivatives) was often beneficial for activity. tandfonline.com For example, 1-(4-(3-nitrophenyl)thiazol-2-yl)-2-(1-phenylethylidene)hydrazine showed potent hMAO-B inhibition. tandfonline.com

Bulky and Fused Rings: Incorporating larger, fused-ring systems like benzofuran, benzo[d] tandfonline.comresearchgate.netdioxole, or phenanthrene (B1679779) also resulted in highly active compounds. tandfonline.comnih.gov

The table below summarizes the hMAO-B inhibitory activity for a selection of these derivatives, illustrating the impact of varying the substituent on the hydrazone linker.

| Compound ID | Hydrazone Substituent (R in =N-NH-C(=R)-Ar) | hMAO-B IC₅₀ (µM) |

| 3 | H, Thiophen-2-yl | > 10 |

| 4 | CH₃, Thiophen-2-yl | 0.0039 |

| 5 | CH₃, Thiophen-3-yl | 0.0076 |

| 11 | CH₃, Phenyl | 0.015 |

| 14 | CH₃, 3-Nitrophenyl | 0.057 |

| 25 | H, Benzo[d] tandfonline.comresearchgate.netdioxol-5-yl | 0.017 |

| 26 | CH₃, Benzofuran-2-yl | 0.0051 |

| 31 | CH₃, 4-Acetylphenyl | 0.012 |

| 34 | CH₃, Phenanthren-3-yl | 0.021 |

| Data sourced from Secci D, et al. (2019). tandfonline.comnih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling and other ligand-based methods have been instrumental in understanding the SAR of this compound analogues and in guiding the design of new, more potent compounds. These computational techniques identify the essential structural features required for biological activity.

For the selective hMAO-B inhibitors, molecular modeling studies have provided deep insights into the binding interactions and structural requirements. tandfonline.comresearchgate.net The key pharmacophoric features identified for high-affinity binding to hMAO-B include the 4-(3-nitrophenyl)thiazol-2-ylhydrazone core. researchgate.net Molecular docking simulations revealed that these inhibitors fit into the active site of the enzyme, with the 3-nitrophenyl group and the thiazole ring making critical interactions with key amino acid residues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies have further refined this understanding. A 3D-QSAR study using Comparative Molecular Similarity Indices Analysis (CoMSIA) was performed on a dataset of 34 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives. researchgate.netdergipark.org.tr The resulting CoMSIA model successfully identified the structural features crucial for inhibitory activity. researchgate.netdergipark.org.tr The contour maps generated from this model helped to visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties should be optimized, leading to the successful design of four new, highly active inhibitors. dergipark.org.tr These ligand-based approaches, which rely on the known activity of a set of molecules, are powerful tools for predicting the activity of novel compounds before their synthesis. researchgate.netdergipark.org.tr

Lead Optimization Strategies Based on Comprehensive SAR Data

The comprehensive SAR data gathered from substituent variation studies, combined with insights from pharmacophore modeling, provides a clear roadmap for lead optimization. The goal of lead optimization is to improve the potency, selectivity, and pharmacokinetic properties of a lead compound.

Based on the existing research for this compound derivatives, several optimization strategies can be pursued:

Fine-Tuning Linker Substituents: For the hMAO-B inhibitors, the hydrazone linker is a clear point for optimization. tandfonline.comresearchgate.net The SAR data indicates that small, electron-rich heteroaromatic rings (like thiophene) and methylated linkers are highly favorable. tandfonline.com Further optimization could involve exploring a wider range of compact, lipophilic, and heteroaromatic groups to maximize interactions within the enzyme's substrate cavity.

Modulating the Nitrophenyl Ring: While the 3-nitro group is crucial, its strong electron-withdrawing nature could be modulated to improve metabolic stability or reduce potential toxicity. Bioisosteric replacement, where the nitro group is swapped for another group with similar electronic and steric properties (e.g., a cyano or trifluoromethyl group), could yield compounds with improved drug-like properties while retaining high affinity. mdpi.com

Scaffold Hopping and Ring Variation: While the this compound core is effective, related scaffolds could be explored. For example, moving the nitrophenyl group to the C5 position of the thiazole or replacing the thiazole with a bioisosteric ring like a thiadiazole or oxazole (B20620) could lead to novel inhibitors with different selectivity profiles or intellectual property space. derpharmachemica.com

Improving Physicochemical Properties: Lead optimization also involves enhancing properties like solubility and metabolic stability. The high lipophilicity of some active compounds can be a barrier to further development. acs.org Strategies to address this include introducing polar functional groups at positions that are not critical for binding, as identified by pharmacophore and docking models.

By integrating the detailed SAR from chemical synthesis with the predictive power of computational modeling, researchers can efficiently navigate the complex process of transforming a promising hit compound into a viable drug candidate. acs.org

Future Directions and Emerging Research Avenues for 4 3 Nitrophenyl 1,3 Thiazole Chemistry

Exploration of New Synthetic Methodologies Guided by Green Chemistry Principles

The development of environmentally benign synthetic routes for 4-(3-nitrophenyl)-1,3-thiazole and its derivatives is a paramount objective in contemporary chemical research. Traditional synthetic methods often rely on harsh reaction conditions and hazardous solvents. In contrast, green chemistry principles emphasize the use of safer solvents, renewable starting materials, and energy-efficient processes.

Recent research has highlighted the potential of innovative, eco-friendly approaches. For instance, the use of ultrasonic irradiation in the synthesis of thiazole (B1198619) derivatives has been shown to offer mild reaction conditions, rapid reaction times, and high yields. researchgate.netmdpi.com One such method involves the reaction of thiosemicarbazide (B42300) with α-haloketones under ultrasonic irradiation, which can be catalyzed by eco-friendly biocatalysts like chitosan (B1678972) hydrogels. researchgate.netmdpi.commdpi.com These biocatalysts are often reusable, further enhancing the sustainability of the process. researchgate.netmdpi.com Microwave-assisted synthesis in aqueous media represents another promising green methodology, offering catalyst-free conditions and significantly reduced reaction times. rsc.org

The exploration of these and other green synthetic strategies will be crucial for the sustainable production of this compound, minimizing environmental impact while ensuring high efficiency and purity.

Development of Multi-Target-Directed Ligands Based on the Thiazole Scaffold

The inherent complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred a shift from the "one-target, one-molecule" paradigm to the design of multi-target-directed ligands (MTDLs). nih.govresearchgate.net MTDLs are single molecules engineered to interact with multiple biological targets simultaneously, potentially offering improved therapeutic efficacy and reduced chances of drug resistance. nih.govresearchgate.net

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the development of MTDLs. nih.govresearchgate.net Its unique electronic and structural features allow for modifications that can tune its binding affinity for various biological targets. rsc.org For example, the thiazole ring is known to form crucial interactions with amino acid residues in the active sites of enzymes like acetylcholinesterase, a key target in Alzheimer's disease research. rsc.org

By strategically combining the this compound core with other pharmacophoric groups, researchers can design novel hybrids with tailored multi-target profiles. rsc.orgrsc.orgcncb.ac.cn This approach has already shown promise in the development of potential treatments for Alzheimer's disease, with some thiazole-based hybrids demonstrating the ability to interact with multiple targets involved in the disease's pathogenesis. nih.govresearchgate.netrsc.org Future research in this area will likely focus on creating extensive libraries of these hybrid molecules and screening them against a panel of disease-relevant targets.

Table 1: Examples of Thiazole-Based Multi-Target-Directed Ligands

| Compound Class | Therapeutic Area | Potential Targets | Reference |

|---|---|---|---|

| Styryl-thiazole hybrids | Alzheimer's Disease | Cholinesterases, Aβ aggregation | rsc.org |

| Benzothiazole derivatives | Alzheimer's Disease | Histamine H3 receptor, Cholinesterases, MAO-B | nih.govresearchgate.net |

Advanced In Vitro and Ex Vivo Models for Detailed Mechanistic Elucidation

A thorough understanding of the mechanism of action of this compound and its derivatives is essential for their rational design and optimization as therapeutic agents. While the precise mechanisms are not yet fully elucidated, it is believed that the nitrophenyl and thiazole moieties interact with various molecular targets, including enzymes and receptors. Advanced in vitro and ex vivo models are critical for dissecting these complex biological interactions.

In vitro studies using various cancer cell lines have demonstrated the cytotoxic effects of some thiazole derivatives, suggesting mechanisms that may involve the induction of apoptosis and inhibition of cell proliferation. The use of specific enzyme assays, such as those for cyclooxygenases (COX-1 and COX-2), can provide detailed insights into the inhibitory potential of these compounds. frontiersin.orgnih.gov

Ex vivo models, such as the dorsal air pouch model of inflammation, allow for the investigation of the anti-inflammatory effects of these compounds in a more physiologically relevant setting. nih.gov Furthermore, studying their effects on human blood platelets can reveal their impact on COX-1 activity. nih.gov The development and application of more sophisticated models, including 3D cell cultures and organ-on-a-chip technologies, will be instrumental in providing a more comprehensive understanding of the biological activities of this compound derivatives.

Integration with Artificial Intelligence and Machine Learning in Early-Stage Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the identification and optimization of new drug candidates. accscience.com These computational approaches can analyze vast datasets to predict the biological activities of chemical compounds, identify potential drug targets, and design novel molecules with desired properties. nih.govresearchgate.netmdpi.com

In the context of this compound research, AI and ML can be employed in several key areas. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed using machine learning algorithms to predict how structural modifications to the thiazole scaffold will affect its biological activity. nih.gov This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.govresearchgate.net

Machine learning can also enhance the accuracy of molecular docking studies, which predict the binding interactions between a ligand and its target protein. mdpi.com By training on experimental data, ML models can improve the scoring functions used in docking, leading to more reliable predictions of binding affinity. mdpi.com As the volume of data on thiazole derivatives continues to grow, the application of AI and ML will become increasingly indispensable for navigating the vast chemical space and accelerating the discovery of new therapeutic agents. accscience.comnih.govresearchgate.netmdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide |

| 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide |

| Styryl-thiazole hybrids |

| Benzothiazole derivatives |

| Phenol–triazole ligands |

| 2-chloro-N-arylacetamide |

| N,Nн-diaryl-1,3-thiazole-2,4-diamines |

| 4-(3-Nitrophenyl)-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazineyl)thiazole |

| (E)-N-(4-Chlorophenyl)-2-(4-((2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)methyl)phenoxy)acetamide |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives |

| 2-imino-3-[4-(substitutedphenyl)-1,3-thiazol-2-yl] thiazolidin-4-ones |

| 1-(Furan-2-ylmethylene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine |

| 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(thiophen-2-ylmethylene)hydrazine |

| 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-(thiophen-2-yl)ethylidene)hydrazine |

| 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-phenylethylidene)hydrazine |

| 4-(3-nitrophenyl)-2-(pyrrolidin-2-yl)-1,3-thiazole |

| 4-phenyl-1,3-thiazole |

| 2-hydrazinyl-4-phenyl-1,3-thiazoles |

| 2-((2-isopropyl-5-methylphenoxy)methyl)-4-(4-nitrophenyl)thiazole |

| Thiazolyl-pyrazolines |

| 2-(3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)thiazole |

| 2-(3-(4-bromophenyl)-5-(3-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole |

| 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole |

| 3-{3-[1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-4,5-dihydro-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl}pyridine |

| 2,4-disubstituted thiazole derivatives containing 4-(3,4,5-trimethoxyphenyl) moiety |

| 1-(chloromethyl)-3-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)urea |

Q & A

Q. What are the primary synthetic routes for 4-(3-Nitrophenyl)-1,3-thiazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling. For example, 4-bromo-1,3-thiazole reacts with 3-nitrophenylboronic acid under palladium catalysis, yielding this compound with a 58% yield. Reaction conditions (e.g., solvent, temperature) and purification via ethanol recrystallization are critical for optimizing yield . Alternative routes involve thiourea-mediated cyclization of α-bromo ketones with nitrophenyl precursors, as seen in chalcone-derived thiazole syntheses .

Q. How is the structural purity of this compound confirmed?

Characterization relies on spectroscopic methods:

Q. What are standard protocols for crystallizing this compound derivatives?

Slow evaporation from ethanol or dimethylformamide (DMF) is effective. For example, 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole crystallizes in the P1 space group with hydrogen-bonded networks (C-H⋯O/Cl) stabilizing the lattice. Crystal parameters (a = 7.4379 Å, α = 88.596°) are determined via X-ray diffraction .

Q. How do substituent positions on the thiazole ring influence synthesis?

Regioselectivity is controlled by precursor choice. For instance, 4-bromo-1,3-thiazole yields 4-substituted derivatives, while 5-bromo-1,3-thiazole produces 5-substituted isomers. Steric and electronic factors in Suzuki coupling affect yields (e.g., 58% for 4-substituted vs. 46% for 5-substituted) .

Advanced Research Questions

Q. How does the nitro group’s position on the phenyl ring modulate biological activity?

The nitro group at the 3-position enhances antibacterial activity compared to 2- or 4-substituted analogs. For example, this compound derivatives exhibit IC₅₀ values <1 μM against Staphylococcus aureus due to improved membrane penetration and electron-withdrawing effects . In contrast, 2-substituted nitro groups in thiazoles show reduced trypanocidal activity, highlighting substituent-position dependency .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar thiazoles?

Discrepancies in NMR shifts (e.g., aromatic proton splitting patterns) arise from crystallographic packing effects or solvent polarity. Comparative analysis using deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and computational modeling (DFT) can reconcile data . For example, crystal structure data (e.g., dihedral angles of 35.4°) explain anisotropic shifts in crowded environments .

Q. How do intermolecular interactions in crystal lattices affect compound stability?

Hydrogen bonds (C-H⋯O/Cl) and π-π stacking between aromatic rings stabilize the crystal lattice. For 2-(4-Chloro-3-nitrophenyl)-1,3-thiazole, C-H⋯O interactions (2.89 Å) and planar thiazole-phenyl alignment (dihedral angle 0.5°) reduce electrostatic repulsion, enhancing thermal stability .

Q. What methodologies optimize nanoparticle formulations of this compound for enhanced bioactivity?

Ultrasonic techniques produce nanoparticles (50–100 nm) with higher surface area, improving antibacterial efficacy. For example, nano-formulated derivatives show 2–3× lower MIC values against E. coli compared to bulk compounds. Dynamic light scattering (DLS) and SEM validate size distribution .

Q. How do electronic effects of substituents impact thiazole reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., -NO₂) activate the boronic acid partner in Suzuki reactions, accelerating transmetallation. Conversely, electron-donating groups (e.g., -OCH₃) on the thiazole ring reduce oxidative addition efficiency. Kinetic studies show a 20% yield drop when -OCH₃ replaces -NO₂ .

Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?

Molecular docking (AutoDock Vina) and QSAR models correlate logP values (2.1–3.5) with membrane permeability. ADMET predictors highlight moderate hepatotoxicity risk (e.g., CYP3A4 inhibition) for nitro-substituted derivatives, guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.